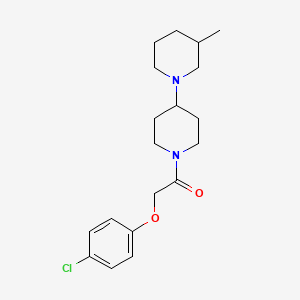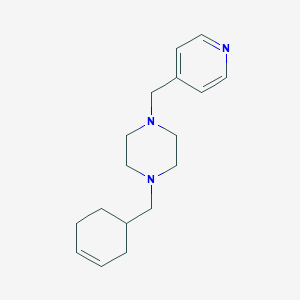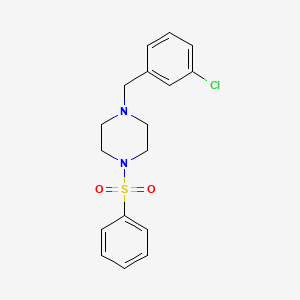
1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine is an organic compound with a molecular formula of C11H17N2O3S This compound is characterized by the presence of an ethylsulfonyl group attached to a piperazine ring, which is further substituted with a 2-furylmethyl group
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the 2-Furylmethyl Group: The piperazine ring is then functionalized with a 2-furylmethyl group using alkylation reactions.
Addition of the Ethylsulfonyl Group: Finally, the ethylsulfonyl group is introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the furyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural stability. The furyl group may enhance the compound’s binding affinity to specific targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-4-(2-furylmethyl)piperazine can be compared with similar compounds such as:
1-(Methylsulfonyl)-4-(2-furylmethyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-(2-thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a furyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C11H18N2O3S/c1-2-17(14,15)13-7-5-12(6-8-13)10-11-4-3-9-16-11/h3-4,9H,2,5-8,10H2,1H3 |
InChI Key |
ZAMGZEJEWCZNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10884720.png)
![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)


![2-[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10884745.png)
![2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10884747.png)

![4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10884773.png)

![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
![4-{[4-(Benzylsulfonyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10884781.png)
